molecular formula C32H56O8 B150530 rathbunioside R1 CAS No. 350689-78-0

rathbunioside R1

Cat. No. B150530
M. Wt: 568.8 g/mol
InChI Key: WRGWWNXPGRAMSC-CJSYLMLXSA-N
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Description

Rathbunioside R1 is a compound with the molecular formula C32H56O8 . Its synonyms include (3beta,5alpha,6alpha,15beta,24S)-3,6,15-Trihydroxycholestan-24-yl beta-D-xylopyranoside .


Molecular Structure Analysis

Rathbunioside R1 has a molecular weight of 568.78 . The structure is derived from (3beta,5alpha,6alpha,15beta,24S)-3,6,15-Trihydroxycholestan-24-yl beta-D-xylopyranoside .


Physical And Chemical Properties Analysis

Rathbunioside R1 has a molecular formula of C32H56O8 and a molecular weight of 568.78 . More detailed physical and chemical properties are not clearly documented in the available resources.

Scientific Research Applications

Novel Steroidal Compounds and Cellular Effects

Rathbunioside R1, a steroidal 24-O-xyloside, was identified in a study by Ivanchina et al. (2001) from the starfish Asterias rathbuni. This compound, along with others like rathbunioside R2 and amurensoside A, showed notable effects in inhibiting the cell division of fertilized sea urchin eggs, indicating a potential role in cellular regulation and developmental processes (Ivanchina et al., 2001).

Rat Genome Research

While not directly related to rathbunioside R1, research on the rat genome provides a broader context for understanding the effects of various compounds, including steroidal glycosides, on mammalian physiology. Steen et al. (1999) and Twigger et al. (2002) both contributed significantly to the creation of a dense genetic linkage map and the first radiation hybrid map of the rat. These resources enhance the ability to connect phenotype and genotype, thus facilitating the study of compounds like rathbunioside R1 in a mammalian model (Steen et al., 1999), (Twigger et al., 2002).

Applications in Neuroprotection and Cardiovascular Health

Several studies have explored the potential of steroidal glycosides, similar to rathbunioside R1, in neuroprotective and cardiovascular contexts. For instance, Zhu et al. (2021) investigated notoginsenoside R1, a phytoestrogen with neuroprotective effects in a rat model of ischemic stroke. This study revealed the compound's impact on neurogenesis and neurological recovery, suggesting a similar potential for rathbunioside R1 in neuroprotection (Zhu et al., 2021). Xia et al. (2015) and Feng et al. (2021) further demonstrated the protective effects of notoginsenoside R1 in rat models of myocardial ischemia-reperfusion injury and pulmonary arterial hypertension, respectively, highlighting the therapeutic potential of steroidal glycosides in cardiovascular diseases (Xia et al., 2015), (Feng et al., 2021).

Additional Research Insights

Additional studies provide further insights into the metabolic and cellular effects of related compounds, offering a broader perspective on the potential applications of rathbunioside R1. Fan et al. (2017) explored the effects of notoginsenoside R1 on high glucose-induced endothelial damage in rat retinal capillary endothelial cells, suggesting a role in managing oxidative stress and cellular redox states (Fan et al., 2017). Further studies on rat genome mapping and genetic modification (Watanabe et al., 1999; Li et al., 2014) contribute to the understanding of how compounds like rathbunioside R1 could be evaluated in genetic and genomic research contexts (Watanabe et al., 1999), (Li et al., 2014).

properties

IUPAC Name

(2S,3R,4S,5R)-2-[(3S,6R)-2-methyl-6-[(3S,5S,6S,8R,9S,10R,13R,14S,15R,17R)-3,6,15-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptan-3-yl]oxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H56O8/c1-16(2)26(40-30-29(38)28(37)25(36)15-39-30)7-6-17(3)21-14-24(35)27-19-13-23(34)22-12-18(33)8-10-31(22,4)20(19)9-11-32(21,27)5/h16-30,33-38H,6-15H2,1-5H3/t17-,18+,19-,20+,21-,22-,23+,24-,25-,26+,27-,28+,29-,30+,31-,32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRGWWNXPGRAMSC-CJSYLMLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCC(C)C1CC(C2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C)O)OC5C(C(C(CO5)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@@H](C(C)C)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)[C@H]2C[C@H]([C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]([C@@H]5[C@@]4(CC[C@@H](C5)O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H56O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rathbunioside R1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Basha, VU Ahmad - 2009 - books.google.com
Spectroscopic Data of Steroid Glycosides serves as an essential reference guide containing spectroscopic, physical and biological activity data of over 3500 steroid glycosides, offering …
Number of citations: 5 books.google.com
G Dong, T Xu, B Yang, X Lin, X Zhou… - Chemistry & …, 2011 - Wiley Online Library
… Studies of the starfish Asterias rathbuni collected from the Bering Sea resulted in the isolation of rathbunioside R1 (299) [90]. Lysastroside A (300) was isolated from the starfish …
Number of citations: 109 onlinelibrary.wiley.com

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